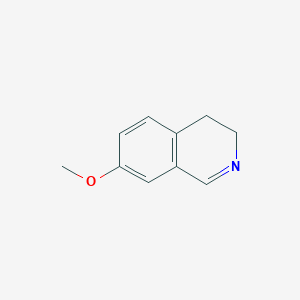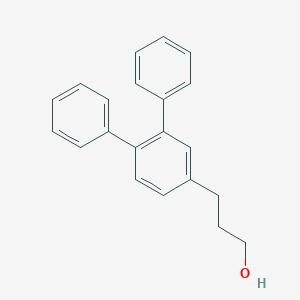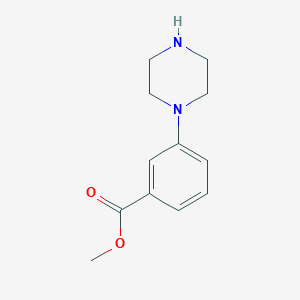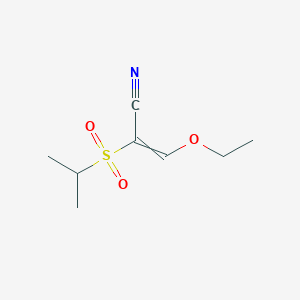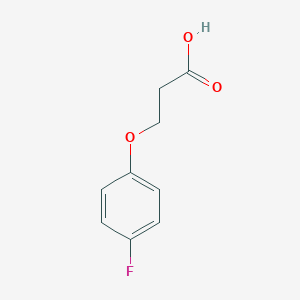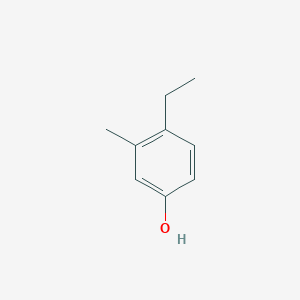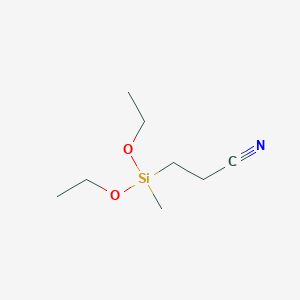
octanoyl-coenzyme A
Descripción general
Descripción
Aplicaciones Científicas De Investigación
La octanoil-coenzima A tiene una amplia gama de aplicaciones de investigación científica. Se utiliza en cinética enzimática, estudios de unión proteína-ligando e investigación del metabolismo de fármacos . Además, sirve como una herramienta valiosa para investigar la estructura y función de proteínas, lípidos y carbohidratos . En el campo de la metabolómica, la octanoil-coenzima A se utiliza como estándar para la cuantificación de metabolitos dependientes de CoA . También juega un papel en el estudio de las vías metabólicas, incluido el ciclo del ácido cítrico, la biosíntesis de ácidos grasos y el metabolismo secundario .
Mecanismo De Acción
La octanoil-coenzima A ejerce sus efectos a través de su función como portador de grupos acilo. Forma enlaces tioéster reversibles con cadenas de carbono de diferentes longitudes y estructuras, facilitando la transferencia de grupos acilo dentro de las células . Los objetivos moleculares de la octanoil-coenzima A incluyen hidratasa de enoil-CoA, delta isomerasa 1 de enoil-CoA y deshidrogenasa de acil-CoA específica de cadena media . Estas enzimas están involucradas en la vía de beta-oxidación, donde la octanoil-coenzima A se oxida para producir acetil-CoA .
Compuestos similares:
Acetil-CoA: Un acil-CoA de cadena corta que juega un papel central en el metabolismo energético y las vías biosintéticas.
Malonil-CoA: Un acil-CoA alfa-carboxilado involucrado en la biosíntesis de ácidos grasos.
Enoil-CoA: Un derivado de acil-CoA alfa, beta-insaturado involucrado en la vía de beta-oxidación.
Singularidad: La octanoil-coenzima A es única debido a su longitud de cadena media, lo que le permite participar tanto en la beta-oxidación de ácidos grasos como en la síntesis de lípidos complejos . Su papel como intermedio en la producción de acetil-CoA destaca su importancia en el metabolismo energético y las vías biosintéticas .
Safety and Hazards
When handling octanoyl-coenzyme A, it is recommended to avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Análisis Bioquímico
Biochemical Properties
Octanoyl-CoA plays a significant role in biochemical reactions, particularly in the beta-oxidation of fatty acids in peroxisomes . It interacts with several enzymes and proteins, including Medium-chain acyl-CoA dehydrogenase (MCAD), which catalyzes the first step of mitochondrial beta-oxidation for medium-chain acyl-CoAs . The interaction between Octanoyl-CoA and these enzymes is essential for the breakdown of fatty acids into acetyl-CoA, a key molecule in energy production .
Cellular Effects
Octanoyl-CoA influences various cellular processes. It is a critical player in energy metabolism, where it is involved in the production of acetyl-CoA, a molecule central to many biochemical reactions in cells . The presence and concentration of Octanoyl-CoA can impact cell signaling pathways, gene expression, and overall cellular metabolism .
Molecular Mechanism
The molecular mechanism of Octanoyl-CoA primarily involves its role in the beta-oxidation of fatty acids. It is produced alongside acetyl-CoA and transferred to the mitochondria to be further oxidized into acetyl-CoA . This process involves binding interactions with various biomolecules, enzyme activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Octanoyl-CoA can change over time. For instance, studies have shown that certain mutations in the ACADM gene, which encodes for the MCAD enzyme, can affect the residual octanoyl-CoA oxidation activities . This can influence the stability of Octanoyl-CoA and its long-term effects on cellular function.
Metabolic Pathways
Octanoyl-CoA is involved in several metabolic pathways, most notably the beta-oxidation of fatty acids. In this process, it interacts with enzymes such as MCAD . This pathway is crucial for energy production in cells, highlighting the importance of Octanoyl-CoA in cellular metabolism .
Transport and Distribution
Octanoyl-CoA is produced in the peroxisomes and then transferred to the mitochondria for further oxidation
Subcellular Localization
Octanoyl-CoA is primarily localized in the peroxisomes, where it is produced, and the mitochondria, where it is further oxidized into acetyl-CoA . This subcellular localization is crucial for its role in the beta-oxidation of fatty acids and energy production in cells.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de octanoil-coenzima A se puede lograr mediante métodos quimioenzimáticos. Un enfoque común implica el uso de deshidrogenasas de acil-CoA para convertir ácidos precursores en derivados de enoil-CoA . Este método es particularmente valioso cuando los ácidos precursores no están disponibles comercialmente . Otro método implica el uso de cromatografía líquida combinada con detección espectrométrica de masas en tándem (LC-MS / MS) para la cuantificación absoluta de la coenzima A y sus derivados .
Métodos de producción industrial: La producción industrial de octanoil-coenzima A típicamente involucra la síntesis enzimática de tioésteres de CoA. Este proceso es vital para el estudio de enzimas y vías dependientes de CoA, así como para estudios metabolómicos . Las rutas sintéticas propuestas se pueden realizar a pequeña escala y no requieren equipo químico especial, lo que las hace convenientes para laboratorios biológicos .
Análisis De Reacciones Químicas
Tipos de reacciones: La octanoil-coenzima A experimenta diversas reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Es un intermedio clave en la vía de beta-oxidación, donde se oxida aún más a acetil-CoA .
Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones que involucran octanoil-coenzima A incluyen deshidrogenasas de acil-CoA, hidratasa de enoil-CoA y deshidrogenasa de acil-CoA específica de cadena media . Estas reacciones típicamente ocurren bajo condiciones fisiológicas dentro de las mitocondrias y los peroxisomas .
Productos principales: El producto principal formado por la oxidación de octanoil-coenzima A es acetil-CoA . Esta molécula es un metabolito central en la producción de energía y las vías biosintéticas .
Comparación Con Compuestos Similares
Acetyl-CoA: A short-chain fatty acyl-CoA that plays a central role in energy metabolism and biosynthetic pathways.
Malonyl-CoA: An alpha-carboxylated acyl-CoA involved in fatty acid biosynthesis.
Enoyl-CoA: An alpha, beta-unsaturated acyl-CoA derivative involved in the beta-oxidation pathway.
Uniqueness: Octanoyl-Coenzyme A is unique due to its medium-chain length, which allows it to participate in both the beta-oxidation of fatty acids and the synthesis of complex lipids . Its role as an intermediate in the production of acetyl-CoA highlights its importance in energy metabolism and biosynthetic pathways .
Propiedades
IUPAC Name |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] octanethioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50N7O17P3S/c1-4-5-6-7-8-9-20(38)57-13-12-31-19(37)10-11-32-27(41)24(40)29(2,3)15-50-56(47,48)53-55(45,46)49-14-18-23(52-54(42,43)44)22(39)28(51-18)36-17-35-21-25(30)33-16-34-26(21)36/h16-18,22-24,28,39-40H,4-15H2,1-3H3,(H,31,37)(H,32,41)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMZYOXOBSXMII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H50N7O17P3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50862615 | |
| Record name | S-{1-[5-(6-Amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)oxolan-2-yl]-3,5,9-trihydroxy-8,8-dimethyl-3,5,10,14-tetraoxo-2,4,6-trioxa-11,15-diaza-3lambda~5~,5lambda~5~-diphosphaheptadecan-17-yl} octanethioate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50862615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
893.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Octanoyl-CoA | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001070 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1264-52-4 | |
| Record name | Octanoyl-CoA | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001070 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary metabolic pathway involving octanoyl-CoA?
A1: Octanoyl-CoA is a key intermediate in the beta-oxidation pathway, a crucial metabolic process that breaks down fatty acids in mitochondria and peroxisomes to generate energy. [, , , , , ]
Q2: How does octanoyl-CoA interact with Medium-Chain Acyl-CoA Dehydrogenase (MCAD)?
A2: Octanoyl-CoA acts as a substrate for MCAD, a flavoenzyme that catalyzes the first step of beta-oxidation for medium-chain fatty acids. The interaction involves the binding of octanoyl-CoA to MCAD, followed by dehydrogenation to yield trans-2-octenoyl-CoA and the reduced enzyme (MCAD-FADH2). [, , , , ]
Q3: What are the distinct steps involved in the MCAD-catalyzed dehydrogenation of octanoyl-CoA?
A3: The reaction involves several steps: (1) formation of the MCAD-FAD-octanoyl-CoA Michaelis complex, (2) isomerization reactions with subtle electronic changes, and (3) reduction of the enzyme-bound flavin (FAD) to FADH2, resulting in the formation of the product, trans-2-octenoyl-CoA. [, , , ]
Q4: How does the 3'-phosphate group of CoA influence the MCAD-catalyzed reaction, despite its distance from the active site?
A4: Despite being located approximately 15 Å away from the active site, the 3'-phosphate group of CoA plays a crucial role in the MCAD-catalyzed reaction. Studies using 3'-phosphate-truncated octanoyl-CoA demonstrate altered kinetic parameters, including changes in turnover rate, Km values, and the rates of reductive and oxidative half-reactions. These findings highlight the functional significance of the 3'-phosphate group, even at a distance. []
Q5: Does the substitution of Glu-376, a key active site residue in MCAD, affect its interaction with octanoyl-CoA?
A5: Yes, the Glu-376 residue in MCAD plays a crucial role in abstracting the alpha-proton from octanoyl-CoA. Replacing Glu-376 with Gln (E376Q mutation) significantly impairs both the rate of octanoyl-CoA-dependent FAD reduction and the binding kinetics of octenoyl-CoA, indicating its importance in proton transfer and active site environment modulation. [, , ]
Q6: How do octanoyl-CoA and octenoyl-CoA dissociation pathways from MCAD differ, and how do these pathways relate to the enzyme's oxidase activity?
A7: Octenoyl-CoA dissociates from MCAD-FADH2 via two pathways: (1) a "facile" pathway involving the reversal of the reductive half-reaction, releasing octenoyl-CoA as octanoyl-CoA; and (2) a "restricted" pathway involving direct but slow dissociation of octenoyl-CoA. The restricted pathway coincides with the rate of FADH2 oxidation by O2, suggesting suppression of oxidase activity when the enzyme is in the charge-transfer complex form. Oxidase activity emerges upon conversion of the complex to the MCAD-FADH2 - octenoyl-CoA Michaelis complex. [, ]
Q7: Does the brain exhibit a preference for utilizing medium-chain fatty acids like octanoyl-CoA for energy production?
A8: Research indicates a relatively higher activity of octanoyl-CoA dehydrogenase compared to palmitoyl-CoA dehydrogenase in both rat and human brains. This elevated activity of the medium-chain fatty acyl-CoA dehydrogenase may reflect the brain's capacity to utilize medium-chain fatty acids like octanoyl-CoA for energy and its protective mechanism against potentially encephalopathic effects of these substrates. []
Q8: What is the role of carnitine palmitoyltransferases (CPTs) in relation to octanoyl-CoA?
A9: CPTs are a family of enzymes responsible for transporting long-chain fatty acyl-CoAs, such as palmitoyl-CoA, across the mitochondrial membrane for beta-oxidation. While octanoyl-CoA, being a medium-chain fatty acyl-CoA, does not require CPT for mitochondrial entry, studies investigating CPT specificity for carnitine analogs often utilize octanoyl-CoA as a comparative substrate to palmitoyl-CoA. []
Q9: What is the molecular formula and weight of octanoyl-CoA?
A9: The molecular formula of octanoyl-CoA is C27H48N7O17P3S. Its molecular weight is 809.7 g/mol.
Q10: Does octanoyl-CoA exhibit distinct spectroscopic properties when bound to enzymes like MCAD?
A11: Yes, the binding of octanoyl-CoA and its analogs to MCAD can induce characteristic spectral changes. For example, the formation of a charge-transfer complex between the enolate of 3-thia-octanoyl-CoA and the oxidized flavin in MCAD results in a long-wavelength absorption band. Additionally, 4-thia-trans-2-octenoyl-CoA, a product analog, exhibits a red-shifted absorption band upon binding to MCAD. These spectral shifts provide valuable insights into the enzyme-substrate interactions. [, , , ]
Q11: What spectroscopic techniques have been used to study the interaction of octanoyl-CoA and its analogs with MCAD?
A12: Several spectroscopic techniques have been employed, including UV-Vis spectrophotometry, stopped-flow kinetics, and resonance Raman spectroscopy. These techniques allow researchers to monitor changes in the electronic structure of the flavin cofactor and substrate upon binding and during catalysis. [, , , , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(4-Phenylphenyl)imidazo[2,1-b][1,3,4]thiadiazole-2-sulfonamide](/img/structure/B71922.png)
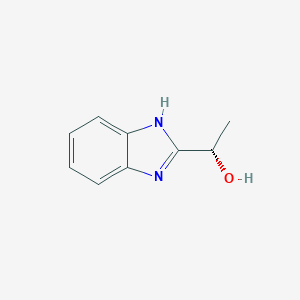
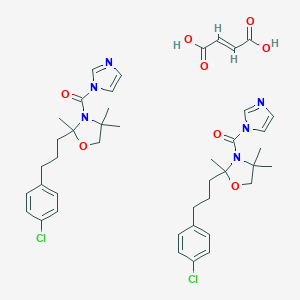
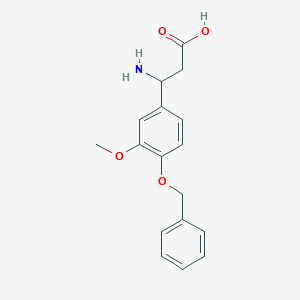
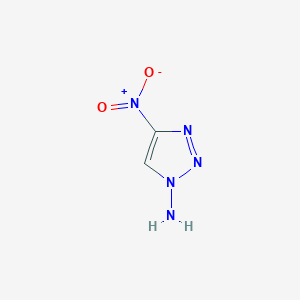
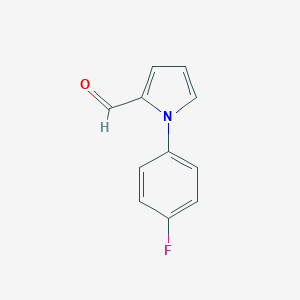
![8-Methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione](/img/structure/B71942.png)
